methyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Propyl Group: This step involves the alkylation of the thieno[2,3-c]pyridine core.
Attachment of the Sulfonylbenzoyl Group: This is typically done through a sulfonylation reaction using a sulfonyl chloride derivative.
Formation of the Piperidinyl Group:
Final Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could yield a secondary amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound could be used as a tool to study biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of methyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through its binding to these targets, which can alter their activity and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 3-(1-Methylpiperidin-2-yl)Pyridine
Uniqueness
Methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its combination of functional groups and its potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2/c1-4-12-27-13-11-20-21(16-27)34-24(22(20)25(30)33-3)26-23(29)18-5-7-19(8-6-18)35(31,32)28-14-9-17(2)10-15-28/h5-8,17H,4,9-16H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIBJZVRTTUXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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